7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic derivative featuring fused heterocyclic systems, including a furan-2-ylmethyl substituent, an oxolan-2-ylmethyl carboxamide group, and an imino-methyl moiety. Structural analogs in the literature, such as fluorinated triazole-linked compounds (e.g., compounds 16 and 17 in ) and spirocyclic benzothiazol derivatives (), highlight the importance of heterocyclic substituents in modulating solubility, stability, and binding affinity .
Properties
Molecular Formula |
C23H23N5O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O4/c1-14-5-2-8-27-20(14)26-21-18(23(27)30)11-17(22(29)25-12-15-6-3-9-31-15)19(24)28(21)13-16-7-4-10-32-16/h2,4-5,7-8,10-11,15,24H,3,6,9,12-13H2,1H3,(H,25,29) |
InChI Key |
PXCXMGYCBJTUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan and oxolan derivatives, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The imino group can be reduced to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the imino group can yield amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and other diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its tricyclic structure provides stability and versatility, making it suitable for various applications .
Mechanism of Action
The mechanism of action of 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The furan-2-ylmethyl group (shared with furilazole in ) may confer metabolic resistance compared to fluorinated chains in Compound 16 .
- The oxolan-2-ylmethyl carboxamide could improve solubility over hydrophobic benzothiazol systems in .
Synthetic Routes :
- Click chemistry () or spirocyclization () methods might be adaptable for synthesizing the target compound’s triazole or oxolan motifs .
- SHELX software () could aid in crystallographic validation of its 3D structure .
Research Findings and Limitations
- Methodological Overlap : SHELX’s role in small-molecule refinement () suggests its utility in resolving the target’s crystal structure, though this is untested .
Biological Activity
The compound 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity based on existing literature and research findings.
Structural Characteristics
This compound features a tricyclic structure that includes:
- A furan ring , which is known for its role in various biological activities.
- An imine group , contributing to its chemical reactivity.
- A carboxamide moiety , which can influence the compound's interactions with biological targets.
Its molecular formula is with a molecular weight of approximately 433.5 g/mol .
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit significant antimicrobial activities . For instance, triazatricyclic compounds have been studied for their ability to inhibit bacterial growth and combat resistant strains . The presence of the furan ring and imine group may enhance these properties by facilitating interactions with microbial enzymes.
Anticancer Activity
The compound's structure suggests potential anticancer properties . Similar triazatricyclic compounds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . Studies have indicated that modifications in the functional groups can lead to enhanced selectivity and potency against cancer cells.
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties , as seen in related compounds that inhibit pro-inflammatory mediators such as TNF-α and nitric oxide . This activity could be beneficial in treating conditions characterized by chronic inflammation.
Neuroprotective Effects
Preliminary studies suggest that this compound could have neuroprotective effects , which are common among triazatricyclic structures. Such properties are crucial for developing treatments for neurodegenerative diseases .
Study of Related Compounds
A comparative analysis of structurally similar compounds reveals diverse biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl) | Similar tricyclic structure; pyridine instead of furan | Antimicrobial |
| 11-methyl-6-(4-methylbenzoyl)imino-2-oxo | Contains a benzoyl group; different substituents | Anticancer |
| Ethyl 7-(furan-2-ylmethyl)-11-methyl | Shares furan moiety; ethyl substitution | Antimicrobial |
These findings underscore the potential of 7-[(furan-2-yl)methyl]-6-imino-11-methyl... as a candidate for further research in medicinal chemistry .
Mechanistic Studies
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Initial studies may focus on:
- Binding affinity assays to determine how well the compound interacts with specific biological targets.
- Cell viability assays to assess cytotoxicity against various cell lines.
- In vivo studies to evaluate pharmacokinetics and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
